Cas no 1214374-30-7 (2-(3-Bromo-6-methylpyridin-2-yl)acetic acid)

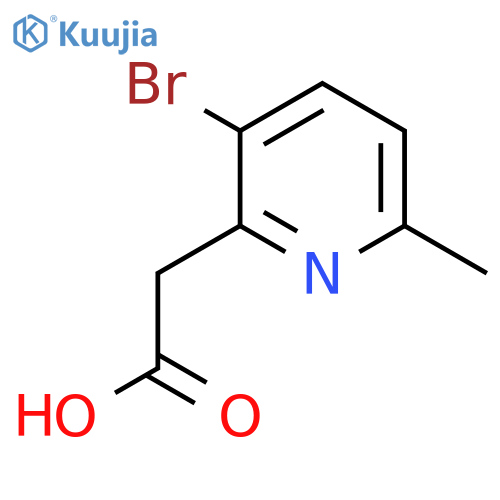

1214374-30-7 structure

商品名:2-(3-Bromo-6-methylpyridin-2-yl)acetic acid

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-6-methylpyridin-2-yl)acetic acid

- 2-(3-bromo-6-methylpyridin-2-yl)aceticacid

- Z1269158290

- 1214374-30-7

- EN300-139409

- AKOS023645185

- 2-Pyridineacetic acid, 3-bromo-6-methyl-

- 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid

-

- インチ: 1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12)

- InChIKey: PZUIWUJBHUKEOW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C)N=C1CC(=O)O

計算された属性

- せいみつぶんしりょう: 228.97384g/mol

- どういたいしつりょう: 228.97384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 50.2Ų

じっけんとくせい

- 密度みつど: 1.613±0.06 g/cm3(Predicted)

- ふってん: 322.4±37.0 °C(Predicted)

- 酸性度係数(pKa): 4.32±0.22(Predicted)

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-139409-0.25g |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

1214374-30-7 | 0.25g |

$503.0 | 2023-07-06 | ||

| TRC | B808863-50mg |

2-(3-Bromo-6-methylpyridin-2-yl)acetic Acid |

1214374-30-7 | 50mg |

$ 365.00 | 2022-06-06 | ||

| Enamine | EN300-139409-0.05g |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

1214374-30-7 | 0.05g |

$235.0 | 2023-07-06 | ||

| Enamine | EN300-139409-250mg |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

1214374-30-7 | 250mg |

$503.0 | 2023-09-30 | ||

| Enamine | EN300-139409-2500mg |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

1214374-30-7 | 2500mg |

$1988.0 | 2023-09-30 | ||

| Enamine | EN300-139409-10000mg |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

1214374-30-7 | 10000mg |

$4360.0 | 2023-09-30 | ||

| Enamine | EN300-139409-2.5g |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

1214374-30-7 | 2.5g |

$1988.0 | 2023-07-06 | ||

| TRC | B808863-10mg |

2-(3-Bromo-6-methylpyridin-2-yl)acetic Acid |

1214374-30-7 | 10mg |

$ 95.00 | 2022-06-06 | ||

| TRC | B808863-5mg |

2-(3-Bromo-6-methylpyridin-2-yl)acetic Acid |

1214374-30-7 | 5mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-139409-0.1g |

2-(3-bromo-6-methylpyridin-2-yl)acetic acid |

1214374-30-7 | 0.1g |

$352.0 | 2023-07-06 |

2-(3-Bromo-6-methylpyridin-2-yl)acetic acid 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1214374-30-7 (2-(3-Bromo-6-methylpyridin-2-yl)acetic acid) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量